AS-605240

Description

Propriétés

IUPAC Name |

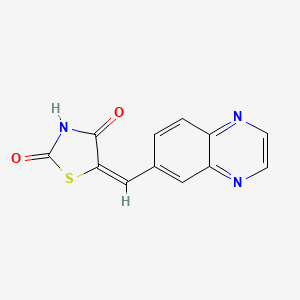

(5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZFLMPDUSYGV-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648450-29-7 | |

| Record name | AS-605240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648450297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS605240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AS-605240 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRW063UT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AS-605240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] As an ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in a variety of preclinical models, including those for inflammatory diseases such as rheumatoid arthritis, autoimmune diabetes, and neurodegenerative conditions like Alzheimer's disease.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on cellular signaling pathways, and summarizing key quantitative data and experimental methodologies from pivotal studies.

Molecular Target and Selectivity

The primary molecular target of this compound is the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[2][3] PI3Ks are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammation. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

This compound exhibits high selectivity for the PI3Kγ isoform. This selectivity is critical as other isoforms have distinct and essential physiological functions, and their inhibition can lead to undesirable side effects.

Quantitative Inhibition Data

The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key data.

| Parameter | Value | Assay Type |

| IC50 (PI3Kγ) | 8 nM | Cell-free kinase assay |

| Ki (PI3Kγ) | 7.8 nM | ATP-competitive inhibition assay |

Table 1: In vitro inhibitory activity of this compound against PI3Kγ.[1][2][5]

| PI3K Isoform | IC50 (nM) | Selectivity over PI3Kγ |

| PI3Kα | 60 | 7.5-fold |

| PI3Kβ | 270 | >30-fold |

| PI3Kδ | 300 | >30-fold |

Table 2: Isoform selectivity of this compound.[2][3][6]

Mechanism of Action: The PI3K/Akt Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of PI3Kγ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[7] PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[7][8]

The inhibition of PI3Kγ by this compound leads to a reduction in PIP3 levels, which in turn prevents the phosphorylation and activation of Akt.[1] The PI3K/Akt signaling cascade is a central regulator of numerous cellular functions, and its disruption by this compound underlies the compound's therapeutic effects.[7][8]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PI3K Lipid Kinase Assay

This assay is used to determine the IC50 values of this compound against different PI3K isoforms.

Methodology: [2]

-

Reaction Mixture Preparation: A kinase buffer is prepared containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Na Cholate.

-

Enzyme and Substrate Addition:

-

For PI3Kγ, 100 ng of human PI3Kγ is incubated with the kinase buffer, 15 µM ATP (with 100 nCi γ[³³P]ATP), and lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.

-

For other isoforms (PI3Kα, β, δ), varying amounts of ATP and lipid vesicles with different PtdIns and PtdSer concentrations are used to match the experimental Km values for each isoform.

-

-

Inhibitor Addition: this compound or DMSO (vehicle control) is added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature. The reaction time is typically 2 hours for PI3Kα, β, and δ.

-

Reaction Termination: The kinase reaction is stopped by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.

-

Detection: The amount of radiolabeled product is quantified using a scintillation counter to determine the extent of kinase inhibition.

Cell-Based PKB/Akt Phosphorylation Assay

This assay measures the ability of this compound to inhibit PI3Kγ activity within a cellular context.

Methodology: [2]

-

Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.

-

Starvation: Cells are starved for 3 hours in a serum-free medium to reduce basal Akt phosphorylation.

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.

-

Stimulation: Cells are stimulated for 5 minutes with a chemoattractant such as 50 nM of C5a or with Monocyte Chemoattractant Protein-1 (MCP-1).

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

ELISA: The level of phosphorylated Akt (at Ser473) is measured using a specific ELISA kit.

Caption: A simplified workflow for in vitro and cell-based assays of this compound.

In Vivo Mouse Model of Rheumatoid Arthritis

This compound has been evaluated in rodent models of rheumatoid arthritis to assess its anti-inflammatory efficacy.

Methodology:

-

Induction of Arthritis: Arthritis is induced in mice, for example, using the collagen-induced arthritis (CIA) model or the K/BxN serum transfer-induced arthritis model.

-

Treatment: Mice are orally administered this compound (e.g., at a dose of 50 mg/kg) or a vehicle control. Treatment is typically initiated at the onset of clinical signs of arthritis.

-

Clinical Scoring: The severity of arthritis is monitored and scored based on paw swelling and inflammation.

-

Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, cartilage damage, and bone erosion.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various disease models. The following table summarizes key findings.

| Disease Model | Species | Dose | Key Findings |

| RANTES-induced peritonitis | Mouse | ED50 = 9.1 mg/kg | Reduction in neutrophil recruitment.[1][5] |

| CCL5-induced peritonitis | Mouse | ED50 = 10 mg/kg | Reduction in neutrophil recruitment.[1][5] |

| Collagen-induced arthritis | Mouse | 50 mg/kg (p.o.) | Substantial reduction in clinical and histological signs of joint inflammation.[1][2] |

| Autoimmune diabetes (NOD mice) | Mouse | 30 mg/kg (i.p.) | Suppression of intracellular pAkt in splenocytes and delay in diabetes onset.[1] |

| Bleomycin-induced pulmonary fibrosis | Rat | 25 and 50 mg/kg | Marked reduction in total cell count and numbers of macrophages, neutrophils, and lymphocytes in BALF; reduced levels of TNF-α and IL-1β.[1] |

| Ovariectomy-induced osteoporosis | Mouse | 20 mg/kg | Inhibition of osteoclast formation and bone loss.[9][10] |

Table 3: Summary of in vivo efficacy of this compound.

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ that acts by competitively binding to the ATP-binding site of the enzyme. Its primary mechanism of action involves the suppression of the PI3K/Akt signaling pathway, leading to the modulation of various cellular processes, particularly those involved in inflammation and immune responses. The robust preclinical data, including its in vitro potency, selectivity, and in vivo efficacy in multiple disease models, underscore the therapeutic potential of targeting PI3Kγ with this compound. Further research and clinical development are warranted to fully elucidate its clinical utility in treating inflammatory and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. adooq.com [adooq.com]

- 7. cusabio.com [cusabio.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

AS-605240: A Technical Guide to a Selective PI3K Gamma Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AS-605240, a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a critical signaling molecule predominantly expressed in leukocytes, where it regulates a variety of cellular functions including migration, differentiation, and activation.[1][2] Its central role in the inflammatory cascade has positioned it as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as for immuno-oncology.[1][3] this compound is an orally active, ATP-competitive inhibitor that has demonstrated significant efficacy in various preclinical models of disease.[4][5][6] This document details the inhibitor's biochemical and cellular activity, in vivo pharmacology, mechanism of action, and provides detailed protocols for key experimental assays.

Introduction to PI3K Gamma (PI3Kγ)

The phosphoinositide 3-kinase (PI3K) family of lipid kinases is essential for regulating numerous cellular processes, including cell growth, proliferation, survival, and motility.[7][8] The family is divided into three classes, with Class I being the most studied. Class I PI3Ks are heterodimeric enzymes that convert phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2] This second messenger, PIP3, recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (PKB/Akt) and the mechanistic target of rapamycin (mTOR).[2]

While Class IA PI3Ks (α, β, δ) are typically activated by receptor tyrosine kinases, the sole Class IB member, PI3Kγ (p110γ), is primarily activated by G-protein-coupled receptors (GPCRs) and Ras family GTPases.[2][9] Its expression is largely restricted to the hematopoietic system, particularly myeloid cells like neutrophils and macrophages.[1][9] This specific expression pattern and unique activation mechanism make PI3Kγ a key mediator of immune cell trafficking and function in response to chemokines and other inflammatory signals, distinguishing its role from other isoforms.[1][9]

This compound: A Selective PI3Kγ Inhibitor

This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[5][6] It has been extensively characterized and utilized as a tool compound to investigate the biological roles of PI3Kγ and as a lead compound for the development of therapeutics for inflammatory diseases.

Biochemical and Cellular Activity

This compound demonstrates high potency for PI3Kγ with significant selectivity over other Class I PI3K isoforms in cell-free biochemical assays.[6][10] Its inhibitory activity extends to cellular systems, where it effectively blocks downstream signaling events mediated by PI3Kγ activation.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ (Fold) |

|---|---|---|---|

| PI3Kγ | 8[4][5][10] | 7.8[10][11][12] | 1 |

| PI3Kα | 60[4][10] | - | 7.5[5][6][10] |

| PI3Kβ | 270[4][10] | - | >30[5][6][10] |

| PI3Kδ | 300[4][10] | - | >30[5][6][10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) | Description |

|---|---|---|---|

| C5a-mediated PKB/Akt Phosphorylation | RAW264 Macrophages | 0.09[11][12] | Inhibition of downstream signaling from a GPCR agonist. |

| Growth Inhibition (MTT Assay) | U-87 MG (Human Glioblastoma) | 0.32[11] | Assessment of anti-proliferative effects. |

| DYRK1A Inhibition | HEK293 | 1.6[4][11] | Inhibition of tau-Thr212 phosphorylation. |

In Vivo Pharmacology and Efficacy

This compound has been evaluated in numerous preclinical animal models, demonstrating its therapeutic potential across a spectrum of inflammatory and autoimmune conditions.

Table 3: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Dosage | Key Findings |

|---|---|---|---|

| RANTES-induced Peritonitis | Mouse | ED50 = 9.1 mg/kg[10][11][12] | Reduced peritoneal neutrophil recruitment. |

| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg, p.o.[10][11] | Substantially reduced clinical and histological signs of joint inflammation and damage.[6][11] |

| Autoimmune Diabetes (NOD mice) | Mouse | 30 mg/kg, i.p.[11][12] | Delayed diabetes onset, reversed hyperglycemia, and suppressed autoreactive T-cells while increasing Tregs.[11][13] |

| Bleomycin-induced Pulmonary Fibrosis | Rat | 25, 50 mg/kg[12] | Markedly reduced total inflammatory cells and levels of TNF-α and IL-1β in bronchoalveolar lavage fluid.[12] |

| Ischemic Stroke (tMCAO) | Mouse | N/A | Improved neurological function, reduced infarct size, and decreased astrocyte activation.[14] |

| Osteoporosis (OVX model) | Mouse | 20 mg/kg[15] | Inhibited osteoclast formation and bone resorption, preventing bone loss.[15] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the catalytic activity of PI3Kγ. In immune cells, GPCRs activated by chemokines (e.g., RANTES, CCL5) stimulate PI3Kγ, leading to the production of PIP3.[2][16] PIP3 recruits Akt to the plasma membrane, resulting in its phosphorylation and activation.[2] Activated Akt then modulates a host of downstream targets to control cellular processes like chemotaxis, survival, and cytokine production.[2][16] By blocking PI3Kγ, this compound prevents PIP3 production, thereby inhibiting Akt activation and subsequent downstream signaling events crucial for leukocyte migration and inflammatory responses.[11][17]

Specifically, this compound has been shown to impair chemokinesis (random migration) in neutrophils, which is a critical component of their ability to traffic to sites of inflammation.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PI3Kγ inhibitors. The following are protocols for key assays used in the characterization of this compound.

Protocol 1: In Vitro PI3K Lipid Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by a specific PI3K isoform.[10]

Materials:

-

Recombinant human PI3Kγ (approx. 100 ng per reaction)[10]

-

Kinase Buffer: 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate[10]

-

Lipid Vesicles: 18 µM PtdIns and 250 µM PtdSer[10]

-

ATP Mix: 15 µM ATP with 100 nCi γ[33P]ATP[10]

-

This compound (serial dilutions)

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads[10]

Procedure:

-

In a reaction plate, combine recombinant human PI3Kγ, kinase buffer, lipid vesicles, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate the plate at room temperature for 2 hours.[10]

-

Stop the reaction by adding a suspension of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Note: For other isoforms (α, β, δ), ATP and lipid concentrations must be optimized as they differ from PI3Kγ.[10]

Protocol 2: C5a-Mediated PKB/Akt Phosphorylation Assay

This cell-based assay assesses the inhibitor's ability to block PI3Kγ signaling downstream of a GPCR in a relevant cell type.[10]

Materials:

-

RAW264 mouse macrophage cell line

-

Serum-free cell culture medium

-

This compound (serial dilutions)

-

C5a peptide (a potent chemoattractant, 50 nM final concentration)[10]

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies for Western blotting: anti-phospho-Akt (Ser473) and anti-total-Akt

Procedure:

-

Plate RAW264 cells and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 3 hours to reduce basal Akt phosphorylation.[10]

-

Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[10]

-

Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Kγ pathway.[10]

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Quantify total protein concentration in the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-Akt and total Akt.

-

Use densitometry to quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

-

Calculate the IC50 value based on the inhibition of C5a-induced Akt phosphorylation.

Protocol 3: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[19][20]

Materials:

-

DBA/1 mice (genetically susceptible strain)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (e.g., 50 mg/kg) formulated for oral gavage (p.o.)[10]

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer an intradermal injection at the base of the tail of the mice.

-

Booster (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a second intradermal injection.

-

Disease Onset and Scoring: Arthritis typically develops around day 24-28. Monitor mice daily for signs of arthritis (redness, swelling of joints). Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).

-

Treatment: Once arthritis is established, begin daily oral administration of this compound (50 mg/kg) or vehicle control.[10]

-

Endpoint Analysis: Continue treatment for a predefined period (e.g., 10-14 days). At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Blood can be collected to measure inflammatory cytokines and anti-CII antibodies.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in a wide range of preclinical models of inflammation, autoimmunity, and other conditions underscores the therapeutic potential of targeting this specific PI3K isoform.[5][10][11][14] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to understand the role of PI3Kγ in disease and to advance the development of next-generation selective inhibitors. The high degree of selectivity of this compound minimizes off-target effects associated with pan-PI3K inhibitors, making it an invaluable tool for both basic research and translational studies.[3][5]

References

- 1. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]

- 7. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]

- 17. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

The Role of AS-605240 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-605240 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] Its ability to modulate the PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in preclinical research across a spectrum of diseases, including inflammatory conditions, autoimmune disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in key signal transduction pathways, and detailed experimental protocols for its application in research settings.

Introduction to this compound

This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor that exhibits high selectivity for the p110γ catalytic subunit of Class I PI3Ks.[2] The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility. The gamma isoform (PI3Kγ) is predominantly expressed in leukocytes, where it is a key mediator of inflammatory and immune responses.[3] By selectively targeting PI3Kγ, this compound offers a more focused therapeutic approach with potentially fewer off-target effects compared to pan-PI3K inhibitors.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI3Kγ.[5] It binds to the ATP-binding pocket of the p110γ catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).

By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its subsequent downstream signaling cascade, including the mammalian target of rapamycin (mTOR) pathway.[6][7] This inhibition of the PI3K/Akt/mTOR axis underlies the diverse biological effects of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kγ | 8 | Cell-free | [5][8] |

| PI3Kα | 60 | Cell-free | [5][8] |

| PI3Kβ | 270 | Cell-free | [1][5][8] |

| PI3Kδ | 300 | Cell-free | [1][5][8] |

| C5a-mediated PKB phosphorylation | 90 | Cell-based (RAW264.7 macrophages) | [5] |

| MCP-1-induced chemotaxis | 5310 | Cell-based (RAW264.7 cells) | [5] |

| Parameter | Value | Assay Type | Reference |

| Ki (for PI3Kγ) | 7.8 nM | Cell-free | [5] |

| ED50 (RANTES-induced neutrophil chemotaxis) | 9.1 mg/kg | In vivo (mouse model) | [5] |

| ED50 (CCL5-induced neutrophil recruitment) | 10 mg/kg | In vivo (mouse model) | [9] |

Role in Signal Transduction Pathways

This compound's primary role is the modulation of the PI3Kγ-mediated signaling pathway. This pathway is integral to various physiological and pathological processes.

The PI3K/Akt/mTOR Signaling Pathway

The canonical PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3Kγ phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a wide range of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. This compound's inhibition of PI3Kγ disrupts this entire cascade.

Diagram 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Role in Osteoclastogenesis

Recent studies have highlighted the role of this compound in bone metabolism, specifically in inhibiting osteoclast differentiation and function.[4] Receptor activator of nuclear factor-kappa B ligand (RANKL) is a key cytokine that induces osteoclastogenesis. The binding of RANKL to its receptor, RANK, activates multiple downstream signaling pathways, including the PI3K/Akt pathway. This leads to the activation of transcription factors such as c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. This compound has been shown to inhibit RANKL-induced osteoclast formation by suppressing the PI3K/Akt signaling pathway.[4][10][11]

Diagram 2: this compound's role in inhibiting osteoclastogenesis.

Experimental Protocols

The following are representative protocols for utilizing this compound in experimental settings.

In Vitro Kinase Assay for PI3K Activity

This protocol is adapted from commercially available PI3K assay kits.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (γ, α, β, δ)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

PIP2 substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the PI3K enzyme to each well of a 96-well plate.

-

Add the this compound dilutions or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 8 M urea).

-

Detect the amount of phosphorylated PIP3 using an appropriate method (e.g., scintillation counting for ³²P or luminescence for ADP-Glo™).

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blotting for Akt Phosphorylation

This protocol describes the assessment of this compound's effect on Akt phosphorylation in cultured cells.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., RAW264.7 macrophages, bone marrow-derived macrophages) to 70-80% confluency.[4][5]

-

Serum-starve the cells for a specified time (e.g., 3-24 hours) to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.[5]

-

Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a, 50 ng/mL RANKL) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.[5][11]

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Diagram 3: Experimental workflow for Western blot analysis.

In Vivo Studies

This compound is orally active and has been used in various animal models.[6]

-

Animal Models:

-

Rheumatoid Arthritis: Collagen-induced arthritis (CIA) in mice.[5]

-

Osteoporosis: Ovariectomy (OVX)-induced osteoporosis in mice.[4][11]

-

Type 1 Diabetes: Non-obese diabetic (NOD) mice.[3]

-

Alzheimer's Disease: Streptozotocin (STZ)-induced sporadic dementia in rats.[6]

-

Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in mice.[12]

-

-

Dosing and Administration:

-

This compound is typically dissolved in a vehicle such as PBS or a solution containing DMSO and Tween 80.

-

Routes of administration include oral gavage (p.o.) and intraperitoneal (i.p.) injection.

-

Effective doses have been reported to range from 5 mg/kg to 50 mg/kg, depending on the model and desired effect.[5]

-

-

Outcome Measures:

-

Inflammation: Measurement of joint swelling, histological analysis of joint damage, and quantification of inflammatory cytokines.[9]

-

Bone Density: Micro-computed tomography (µCT) analysis of bone volume and structure.[4][11]

-

Metabolic Parameters: Blood glucose levels and glucose tolerance tests.[5]

-

Neurological Function: Behavioral tests and assessment of infarct size.[6][12]

-

Pharmacodynamic Readouts: Measurement of Akt phosphorylation in tissues of interest.

-

Conclusion

This compound is a powerful research tool for investigating the role of PI3Kγ in a wide array of biological processes and disease states. Its selectivity for the gamma isoform allows for a more targeted interrogation of this signaling pathway compared to broader-spectrum PI3K inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PI3Kγ-mediated signal transduction and its potential as a therapeutic target. Researchers should always refer to the specific literature relevant to their model system for the most appropriate experimental design.

References

- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 2. Effects of PI3Kgamma inhibition using this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of PI3K Gamma with AS-605240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in cell signaling, primarily activated by G protein-coupled receptors (GPCRs) and playing a significant role in immune responses, inflammation, and cardiovascular function.[1][2] Dysregulation of the PI3Kγ pathway has been implicated in a variety of diseases, including cancer, rheumatoid arthritis, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of the investigation of PI3Kγ function using the selective inhibitor AS-605240.

This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[5][6] Its selectivity for the gamma isoform over other Class I PI3K isoforms makes it a valuable tool for elucidating the specific roles of PI3Kγ in various physiological and pathological processes. This document will detail the properties of this compound, provide structured quantitative data, outline key experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

Quantitative Data: this compound Potency and Selectivity

The efficacy and specificity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (PI3Kγ) | 8 nM | Cell-free kinase assay | [7][8] |

| Kᵢ (PI3Kγ) | 7.8 nM | ATP-competitive inhibition assay | [9] |

| IC₅₀ (PI3Kα) | 60 nM | Cell-free kinase assay | [6][7] |

| IC₅₀ (PI3Kβ) | 270 nM | Cell-free kinase assay | [6][7] |

| IC₅₀ (PI3Kδ) | 300 nM | Cell-free kinase assay | [6][7] |

| IC₅₀ (PKB/Akt Phosphorylation) | 90 nM | C5a-stimulated RAW264.7 macrophages | [7] |

| IC₅₀ (Chemotaxis) | 5.31 µM | MCP-1-induced chemotaxis in RAW264.7 cells | [7] |

| ED₅₀ (Neutrophil Chemotaxis) | 9.1 mg/kg | RANTES-induced mouse model of peritonitis | [7][9] |

Table 1: In Vitro and In Vivo Potency of this compound.

| PI3K Isoform | Selectivity over PI3Kγ (fold) | Reference |

| PI3Kα | 7.5 | [5][7] |

| PI3Kβ | >30 | [7][9] |

| PI3Kδ | >30 | [7][9] |

Table 2: Isoform Selectivity of this compound.

Signaling Pathway and Mechanism of Action

PI3Kγ is a key downstream effector of GPCRs. Upon ligand binding to a GPCR, the dissociated Gβγ subunits directly activate PI3Kγ.[10] Activated PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[4] The activation of Akt leads to the phosphorylation of a multitude of substrates, regulating diverse cellular processes such as cell growth, proliferation, survival, and migration.[12] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the PI3Kγ catalytic subunit, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.[5]

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for PI3K Isoform Selectivity

This protocol is adapted from methodologies described in the literature to determine the IC₅₀ values of this compound against different PI3K isoforms.[7]

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound

-

Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

-

ATP (with γ-[³³P]ATP for radioactive detection)

-

Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the recombinant PI3K enzyme to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding neomycin-coated SPA beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Murine Model of Inflammation

This protocol outlines a general workflow for investigating the anti-inflammatory effects of this compound in a mouse model, based on studies of peritonitis and arthritis.[7][9]

References

- 1. PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

AS-605240: A Technical Guide for the Investigation of Inflammation and Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1][2][3][4] Predominantly expressed in leukocytes, PI3Kγ is a critical signaling molecule in the inflammatory cascade, making it a compelling therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in preclinical models of autoimmune diseases, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kγ.[2] PI3Kγ is a member of the Class IB family of phosphoinositide 3-kinases and is primarily activated by G-protein coupled receptors (GPCRs). Upon activation, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B). The subsequent activation of Akt triggers a cascade of downstream signaling events that regulate a variety of cellular processes in immune cells, including proliferation, survival, migration, and the production of inflammatory mediators. By selectively inhibiting PI3Kγ, this compound effectively dampens these inflammatory responses.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ | Reference |

| PI3Kγ | 8 | 7.8 | - | [1][2][3][4] |

| PI3Kα | 60 | - | 7.5-fold | [2][3] |

| PI3Kβ | 270 | - | >30-fold | [2][3] |

| PI3Kδ | 300 | - | >30-fold | [2][3] |

| C5a-mediated PKB/Akt phosphorylation (RAW264.7 cells) | 90 | - | - | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Mouse | RANTES-induced peritonitis | 9.1 mg/kg (ED50) | Reduced neutrophil chemotaxis | [2] |

| Mouse | αCII-induced arthritis | 50 mg/kg, p.o. | Protected against arthritis symptoms | [2] |

| Mouse | Collagen-induced arthritis | 50 mg/kg | Suppressed joint inflammation and damage | [2] |

| NOD Mouse | Type 1 Diabetes | 30 mg/kg, i.p. | Suppressed autoreactive T cells and increased Tregs | [1] |

| Rat | Bleomycin-induced pulmonary fibrosis | 25, 50 mg/kg | Reduced inflammatory cell counts and cytokine levels (TNF-α, IL-1β) | [1] |

Signaling Pathway

The following diagram illustrates the central role of PI3Kγ in immune cell signaling and the point of intervention for this compound.

References

AS-605240 in Cancer Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), and its application in cancer cell signaling studies. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant signaling pathways and workflows.

Core Mechanism of Action

This compound is an orally active and ATP-competitive inhibitor of PI3Kγ.[1][2] The PI3K family of lipid kinases plays a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4][5] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4][6] this compound exhibits selectivity for the PI3Kγ isoform, which is highly expressed in leukocytes and has been implicated in tumor inflammation and immune suppression.[4][7][8] By inhibiting PI3Kγ, this compound can modulate the tumor microenvironment and exert anti-cancer effects.[4][9][10]

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular effects of this compound across various studies.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms

| Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ | Reference |

| PI3Kγ | 8 | 7.8 | - | [1][11][12][13] |

| PI3Kα | 60 | - | 7.5-fold | [1][2][12] |

| PI3Kβ | 270 | - | >30-fold | [1][2][12] |

| PI3Kδ | 300 | - | >30-fold | [1][2][12] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| SK-N-LO | Neuroblastoma | Induces apoptosis, restricts cell proliferation | Not specified | [7][14] |

| SK-N-MC | Neuroblastoma | Restricts cell proliferation | Not specified | [7] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibits p-Akt, induces apoptosis | IC50 values | [15] |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Inhibits p-Akt | IC50 values | [15] |

| Primary T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Induces apoptosis, reduces survival | 10 µM | [15] |

| RAW264.7 | Mouse Macrophages | Inhibits MCP-1-induced chemotaxis | IC50 = 5.31 µM | [12] |

| U87MG | Glioblastoma | Inhibits cell proliferation | Low micromolar range | [16][17] |

Table 3: In Vivo Effects of this compound in Cancer Models

| Model | Cancer Type | Dosage | Effect | Reference |

| SCID mice with SK-N-LO xenografts | Neuroblastoma | Not specified | Suppresses tumor growth, induces apoptosis | [7][14] |

| NOD/SCID mice with primary T-ALL xenografts | T-cell Acute Lymphoblastic Leukemia | Not specified | Prevents leukemic progression | [15] |

| Rats with bleomycin-induced pulmonary fibrosis | Not specified | 25, 50 mg/kg | Reduces inflammatory cells and cytokines | [11] |

| Mice with RANTES-induced peritonitis | Not specified | ED50 = 9.1 mg/kg | Reduces neutrophil recruitment | [11] |

| Mice with collagen-induced arthritis | Not specified | 50 mg/kg | Suppresses joint inflammation and damage | [11] |

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound primarily targets PI3Kγ, which, upon activation by G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to cellular responses like cell survival, proliferation, and inhibition of apoptosis. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This ultimately leads to reduced cancer cell survival and proliferation.[15][16]

Caption: Inhibition of the PI3Kγ/Akt signaling pathway by this compound.

General Experimental Workflow for In Vitro Analysis

The in vitro assessment of this compound's efficacy typically involves a series of experiments to determine its impact on cancer cell viability, proliferation, apoptosis, and specific signaling pathways.

Caption: A typical workflow for in vitro evaluation of this compound.

General Experimental Workflow for In Vivo Analysis

To evaluate the in vivo efficacy of this compound, xenograft models are commonly employed. These studies assess the compound's ability to inhibit tumor growth and induce apoptosis in a living organism.

Caption: A generalized workflow for in vivo xenograft studies with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Akt Phosphorylation

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 30-50 mg/kg) or a vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) according to the desired schedule (e.g., daily or every other day).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for further analysis, such as immunohistochemistry (e.g., TUNEL staining for apoptosis) or Western blotting.[7][14]

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in cancer. Its selectivity for the γ isoform allows for the specific interrogation of this pathway's contribution to cancer cell signaling and the tumor microenvironment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies utilizing this compound, ultimately contributing to a better understanding of PI3K signaling in cancer and the development of novel therapeutic strategies.

References

- 1. adooq.com [adooq.com]

- 2. cellagentech.com [cellagentech.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3Kγ in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The PI3Kγ Inhibitor AS-605240: A Deep Dive into its Effects on Myeloid Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS-605240 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] This enzyme plays a crucial role in the signaling pathways that govern the function of various immune cells, particularly those of the myeloid lineage. Myeloid cells, including neutrophils, macrophages, and dendritic cells, are key players in both innate and adaptive immunity, and their dysregulation is implicated in a wide range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the effects of this compound on myeloid cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kγ.[3][4] The primary molecular target of this compound is the p110γ catalytic subunit of PI3Kγ. By inhibiting the kinase activity of PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling pathway by this compound modulates a variety of cellular processes in myeloid cells, including migration, activation, and cytokine production.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and functional effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Ki Value | Cell-Free/Cell-Based | Reference |

| PI3Kγ | 8 nM | 7.8 nM | Cell-free | [1][2][3][4] |

| PI3Kα | 60 nM | - | Cell-free | [2][3][4] |

| PI3Kβ | 270 nM | - | Cell-free | [2][3][4] |

| PI3Kδ | 300 nM | - | Cell-free | [2][3][4] |

| C5a-mediated PKB phosphorylation (RAW264 macrophages) | 90 nM | - | Cell-based | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | ED50/Effective Dose | Reference |

| RANTES-induced peritonitis (mouse) | Reduction of neutrophil recruitment | 9.1 mg/kg | [1] |

| CCL5-induced peritonitis (mouse) | Reduction of neutrophil recruitment | 10 mg/kg | [1] |

| Collagen-induced arthritis (mouse) | Suppression of joint inflammation and damage | 50 mg/kg | [3] |

| Bleomycin-induced pulmonary fibrosis (rat) | Reduction of total cells, macrophages, neutrophils, and lymphocytes in BALF | 25-50 mg/kg | [1] |

| Ovariectomy (OVX)-induced osteoporosis (mouse) | Inhibition of bone loss | 20 mg/kg | [7] |

Table 3: Effects of this compound on Cytokine Levels

| Cell Type/Model | Stimulus | Cytokine(s) Affected | Effect | Concentration/Dose | Reference |

| RAW264 macrophages | C5a | PKB phosphorylation | Inhibition | IC50 = 0.09 µM | [1] |

| Bleomycin-induced pulmonary fibrosis (rat) | Bleomycin | TNF-α, IL-1β | Reduction | 25-50 mg/kg | [1] |

| Autoimmune diabetes (NOD mice) | Autoreactive T-cells | IFN-γ, IL-6, IL-17, IP-10, MCP-1 | Reduction | In vitro treatment | [8] |

| Reactive Astrocytes (tMCAO mouse model) | IL-6/sIL-6R | Multiple inflammatory factors | Inhibition | In vitro/in vivo | [9] |

Effects on Specific Myeloid Cell Types

Neutrophils

This compound significantly impacts neutrophil function. It has been shown to reduce RANTES- and CCL5-induced peritoneal neutrophil recruitment in mice.[1] In a model of LPS-induced lung injury, this compound reduced neutrophil migration into the lung.[10] The compound also inhibits CXCL8-induced chemokinetic migration of neutrophils.[10] Furthermore, this compound has been demonstrated to suppress the fMLP-mediated activation of PKCα activity and subsequent reactive oxygen species (ROS) production in neutrophils.[11][12]

Macrophages

This compound exerts multiple effects on macrophages. It inhibits C5a-mediated and MCP-1-induced PKB phosphorylation in RAW264 mouse macrophages and bone marrow-derived macrophages (BMDMs), respectively.[1][3] The compound also reduces the uptake of Leishmania mexicana parasites into both mouse and human macrophages.[13] In the context of atherosclerosis, this compound was found to inhibit LDL-derived cholesterol accumulation and LDL uptake by macrophages.[14]

Dendritic Cells

While direct studies on the effect of this compound on dendritic cells are less abundant in the provided search results, the broader role of PI3Kγ in dendritic cell function is acknowledged. PI3K signaling in dendritic cells can have paradoxical effects on autoimmune inflammation.[15] The maturation of dendritic cells is linked to the inhibition of GSK-3β, a downstream target of the PI3K/Akt pathway.[16]

Osteoclasts

Osteoclasts are myeloid-derived cells responsible for bone resorption. This compound has been shown to inhibit the differentiation of osteoclasts from bone marrow-derived macrophages induced by RANKL.[6][7] This effect is mediated by the suppression of the PI3K/Akt signaling pathway, leading to a decrease in the expression of key osteoclast-related genes such as Acp5, NFATc1, and CTSK.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: PI3Kγ Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for Studying this compound Effects.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the effects of this compound on myeloid cells, based on the reviewed literature.

Cell Culture and Treatment

-

Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate them into macrophages.

-

Neutrophil Isolation: Neutrophils can be isolated from whole blood using density gradient centrifugation.

-

This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should always be included.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt.

-

Cell Lysis: After treatment with this compound and/or a stimulus, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-Akt (Ser473) and anti-total Akt).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration (Chemotaxis) Assay

A transwell assay is commonly used to assess the effect of this compound on myeloid cell migration.

-

Assay Setup: Myeloid cells are pre-treated with this compound or vehicle and then placed in the upper chamber of a transwell insert, which has a porous membrane.

-

Chemoattractant: The lower chamber contains a chemoattractant (e.g., MCP-1, C5a).

-

Incubation: The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified by counting under a microscope or using a plate reader after staining.

Phagocytosis Assay

Flow cytometry can be used to measure the phagocytic capacity of macrophages.

-

Cell Treatment: Macrophages are treated with this compound or vehicle.

-

Incubation with Labeled Particles: The cells are then incubated with fluorescently labeled particles (e.g., zymosan, E. coli).

-

Washing: Non-phagocytosed particles are washed away.

-

Flow Cytometry Analysis: The percentage of cells that have phagocytosed the fluorescent particles and the mean fluorescence intensity are determined by flow cytometry.

Cytokine Measurement

Enzyme-linked immunosorbent assay (ELISA) or multiplex assays (e.g., Luminex) are used to quantify the levels of cytokines in cell culture supernatants or biological fluids.

-

Sample Collection: Supernatants from treated and stimulated cell cultures are collected.

-

ELISA/Luminex Assay: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) is measured according to the manufacturer's instructions for the specific assay kit.

Conclusion

This compound is a valuable research tool for elucidating the role of PI3Kγ in myeloid cell biology. Its selective inhibition of this key signaling enzyme has demonstrated significant effects on myeloid cell migration, activation, and inflammatory responses in a variety of preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting PI3Kγ in inflammatory diseases, autoimmune disorders, and cancer. Further investigation into the nuanced effects of this compound on different myeloid cell subsets and in various disease contexts will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K activity in dendritic cells exerts paradoxical effects during autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

AS-605240 in Neuroinflammation and Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent, ATP-competitive, and orally active small molecule inhibitor highly selective for the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] The PI3K signaling pathway, particularly the PI3K/Akt axis, is a critical regulator of numerous cellular processes, including cell survival, proliferation, and inflammation.[4][5] Dysregulation of this pathway is strongly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease (AD), where it contributes to neuroinflammation, oxidative stress, and the accumulation of pathological proteins.[4][5][6] PI3Kγ is predominantly expressed in immune cells, including microglia and astrocytes in the central nervous system (CNS), making it a key therapeutic target for modulating neuroinflammatory responses.[4][7][8] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant signaling pathways.

Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the p110γ catalytic subunit of Class IB PI3K. This isoform is typically activated by G-protein coupled receptors (GPCRs), which are stimulated by various extracellular signals like cytokines and chemokines.[4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B or PKB), which in turn phosphorylates a multitude of substrates involved in inflammatory and survival pathways.[4][6]

By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3, thereby preventing the activation of Akt and its downstream effectors. This leads to a reduction in microglial and astrocyte activation, decreased production of pro-inflammatory cytokines, and modulation of immune cell migration.[4][7][8]

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the specific point of inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vitro Selectivity Profile of this compound

This compound demonstrates high selectivity for the PI3Kγ isoform compared to other Class I PI3K isoforms.[1][2][3]

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |

| PI3Kγ | 8 | - |

| PI3Kα | 60 | 7.5-fold |

| PI3Kβ | 270 | >30-fold |

| PI3Kδ | 300 | >30-fold |

| Data sourced from cell-free kinase assays.[1][2] |

Table 2: Effects on Cognitive Performance in a Sporadic AD Rat Model

In a rat model of sporadic AD induced by intracerebroventricular (ICV) injection of streptozotocin (STZ), oral administration of this compound for four weeks significantly improved cognitive function.[1][9]

| Parameter | STZ Control Group | This compound (15 mg/kg) | This compound (25 mg/kg) | Donepezil (0.1 mg/kg) |

| Morris Water Maze (Escape Latency, sec) | Significantly Increased | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.001) |

| Passive Avoidance (Retention Latency, sec) | 220 ± 29 (p < 0.001 vs. Control) | Significantly Increased | Significantly Increased | Significantly Increased |

| Results are presented qualitatively based on statistical significance reported in the study. Donepezil was used as a standard positive control.[1] |

Table 3: Effects on Brain Oxidative Stress Markers in a Sporadic AD Rat Model

This compound treatment restored the balance of key oxidative stress markers in the brains of STZ-treated rats.[1][3][9]

| Biochemical Marker | Effect of STZ | Effect of this compound (5, 15, 25 mg/kg) |

| Lipid Peroxidation (LPO) | Significantly Increased (p < 0.001) | Dose-dependently & Significantly Decreased (p < 0.05 to p < 0.001) |

| Glutathione (GSH) | Significantly Decreased (p < 0.001) | Dose-dependently & Significantly Increased (p < 0.001) |

| Nitrite Levels | Significantly Increased (p < 0.001) | Dose-dependently & Significantly Decreased (p < 0.05 to p < 0.001) |

| Superoxide Dismutase (SOD) | Altered Levels | Dose-dependently Attenuated Altered Levels |

| Statistical significance is relative to the STZ control group.[1][9] |

Table 4: Effect on Amyloid-Beta (Aβ) Expression in a Sporadic AD Rat Model

Treatment with this compound markedly reduced the expression of Aβ protein in the brain tissue of STZ-induced AD rats, suggesting the compound may promote the clearance of soluble intracellular Aβ deposits.[1][9]

| Analysis Method | Effect of STZ | Effect of this compound (5, 15, 25 mg/kg) |

| Western Blotting | Increased Aβ Protein Expression | Markedly Restored Aβ Levels |

| Immunohistochemistry | Increased Aβ Peptide Signal | Dose-dependently Decreased Aβ Signal |

| The effect of the 25 mg/kg dose of this compound was reported to be similar to the standard drug, donepezil.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the research of this compound.

Protocol 1: In Vivo Sporadic Alzheimer's Disease Rat Model

This protocol describes the evaluation of this compound in a chemically-induced model of sporadic AD.[1][9]

-

Animal Model : Male Wistar rats (150-200g) are used.

-

Induction of AD-like Pathology :

-

Rats are anesthetized and placed in a stereotaxic apparatus.

-

A single intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg) is administered to induce AD-like behavioral and biochemical changes.

-

-

Drug Administration :

-

This compound is prepared in a suitable vehicle for oral administration.

-

Animals are divided into groups: Sham control, STZ control, this compound (e.g., 5, 15, 25 mg/kg), and a positive control (e.g., Donepezil 0.1 mg/kg).

-

This compound is administered orally once daily for four weeks, starting one hour before the ICV-STZ injection on day 1.[1][9]

-

-

Behavioral Assessments :

-

Morris Water Maze (MWM) : Conducted during the final week of treatment to assess spatial learning and memory. Parameters measured include escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.

-

Passive Avoidance Test : Conducted after MWM to assess fear-motivated memory. The test measures acquisition latency and retention latency (time to enter a dark, shock-associated compartment).[1]

-

-

Biochemical and Molecular Analysis :

-

Following behavioral tests, animals are sacrificed, and brain tissue (e.g., hippocampus, cortex) is collected.

-

Oxidative Stress Markers : Homogenized brain tissue is used to measure levels of lipid peroxidation (TBARS assay), reduced glutathione (GSH), superoxide dismutase (SOD), and nitrite.[1]

-

Western Blotting : Protein extracts from brain tissue are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Aβ protein to quantify its expression.[1]

-

Immunohistochemistry : Brain sections are stained with anti-Aβ antibodies to visualize the location and density of amyloid-beta deposits.[1]

-

Experimental Workflow Diagram

Protocol 2: In Vitro PI3K Lipid Kinase Assay

This protocol is used to determine the IC50 values and selectivity of this compound against different PI3K isoforms.[2]

-

Reagents :

-

Purified human PI3K isoforms (α, β, γ, δ).

-

Kinase buffer (specific composition varies by isoform, but generally contains MgCl2, DTT, Na3VO4).

-

Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).

-

γ[33P]ATP (radioactive ATP).

-

This compound dissolved in DMSO at various concentrations.

-

-

Procedure :

-

The respective PI3K enzyme (e.g., 100 ng of PI3Kγ) is incubated at room temperature in the kinase buffer.

-